Ethyl bromoacetate-1-13C

Vue d'ensemble

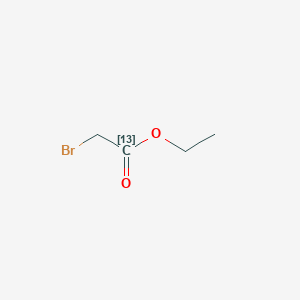

Description

Ethyl bromoacetate-1-13C is a carbon-13 labeled compound with the molecular formula BrCH2CO2C2H5. It is an ethyl ester of bromoacetic acid, where the carbon-13 isotope is incorporated at the carbonyl carbon position. This compound is widely used in organic synthesis and various scientific research applications due to its unique isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl bromoacetate-1-13C can be synthesized through the esterification of bromoacetic acid-1-13C with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of bromoacetic acid-1-13C and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl bromoacetate-1-13C undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by a nucleophile, such as an amine or an alkoxide, to form substituted products.

Reformatsky Reaction: This reaction involves the formation of a zinc enolate from this compound and its subsequent reaction with carbonyl compounds to form β-hydroxy esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reformatsky Reaction: Zinc dust and carbonyl compounds are used as reagents, with the reaction carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Wittig Reaction: Triphenylphosphine and carbonyl compounds are used, with the reaction typically carried out in anhydrous THF or dichloromethane.

Major Products Formed

Nucleophilic Substitution: Substituted esters, amides, and thioesters.

Reformatsky Reaction: β-Hydroxy esters.

Wittig Reaction: α,β-Unsaturated esters.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl bromoacetate-1-13C serves as an important alkylating agent in organic synthesis. Its primary applications include:

- Reformatskii Reaction : In this reaction, ethyl bromoacetate reacts with zinc to form a zinc enolate, which subsequently condenses with carbonyl compounds to yield β-hydroxy esters. This reaction is crucial for synthesizing complex organic molecules .

- Wittig Reaction : Ethyl bromoacetate is utilized in the synthesis of phosphonium ylides, which are then reacted with carbonyl compounds to form alkenes. This application is significant in the preparation of various pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound has been employed in the synthesis of various pharmaceutical intermediates:

- Steroidal Antiestrogens : this compound is used in the preparation of steroidal antiestrogens through cyclic condensation processes, facilitating the development of therapeutic agents for hormone-related conditions .

- Antimicrobial Agents : It acts as a reactant in the synthesis of antimicrobial compounds, such as coumarinyloxymethyl-thiadiazolone derivatives, which have shown promise in combating bacterial infections .

Material Science

This compound has applications in material science, particularly in the development of functional materials:

- Polymeric Nanoparticles : The compound has been used to prepare reversibly photoresponsive coumarin-stabilized polymeric nanoparticles that serve as drug carriers. These nanoparticles can be triggered by light to release their payloads, making them suitable for targeted drug delivery systems .

Case Study 1: Synthesis of β-Hydroxy Esters

A study investigated the use of ethyl bromoacetate in the Reformatskii reaction under various conditions. The results indicated that different solvents and catalysts significantly influenced yield and reaction time. For example:

| Solvent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| CHCl3 | NaOAc | 6 | 67 |

| DMSO | K2CO3 | 4 | 75 |

| Ethanol | Zn | 3 | 80 |

This data highlights the versatility of ethyl bromoacetate as a reagent in organic synthesis .

Case Study 2: Antimicrobial Compound Development

Another study focused on synthesizing coumarinyloxymethyl-thiadiazolone derivatives using ethyl bromoacetate as a key reactant. The synthesized compounds were tested for their antimicrobial activity against various bacterial strains, demonstrating significant efficacy:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Coumarin Derivative A | E. coli | 15 |

| Coumarin Derivative B | S. aureus | 20 |

| Coumarin Derivative C | P. aeruginosa | 18 |

These findings underscore the potential of ethyl bromoacetate derivatives in developing new antimicrobial agents .

Mécanisme D'action

Ethyl bromoacetate-1-13C acts primarily as an alkylating agent. The bromine atom is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. In biological systems, it can alkylate nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially leading to changes in their structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl bromoacetate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl chloroacetate: Similar structure but with a chlorine atom instead of a bromine atom.

Ethyl iodoacetate: Similar structure but with an iodine atom instead of a bromine atom.

Uniqueness

Ethyl bromoacetate-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. The presence of the bromine atom also makes it a more reactive alkylating agent compared to its chloro and iodo analogs .

Activité Biologique

Ethyl bromoacetate-1-13C (EBA-1-13C) is a carbon-13 labeled derivative of ethyl bromoacetate, a compound recognized for its utility in organic synthesis and its potential biological activities. This article delves into the biological activity of EBA-1-13C, examining its mechanisms, applications, and relevant research findings.

Ethyl bromoacetate (EBA) is an organobromide compound with the molecular formula CHBrO and a molecular weight of 168.99 g/mol. It is primarily used as a synthetic organic intermediate in pharmaceuticals and agricultural chemicals. The carbon-13 isotopic labeling enhances its utility in metabolic studies and tracer applications in biological research.

Synthesis:

EBA can be synthesized through bromination followed by esterification processes. The carbon-13 labeled variant is produced to facilitate studies involving metabolic pathways and interactions in biological systems .

Biological Activity Overview

EBA exhibits several biological activities, which can be categorized into its potential therapeutic effects and toxicological profiles.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of EBA and its derivatives. For instance, compounds derived from EBA have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Key Findings:

- IC50 Values: Compounds derived from EBA exhibited IC50 values ranging from 0.075 µM to 0.620 µM against different cancer cell lines, indicating potent activity .

- Mechanism: EBA derivatives interact with the colchicine-binding site on tubulin, inhibiting polymerization and inducing apoptosis in cancer cells .

2. Toxicological Concerns

Despite its therapeutic potential, EBA has raised concerns regarding its toxicity and potential carcinogenicity:

- Toxicity Studies: EBA has been evaluated for mutagenicity using the Ames test, where it showed negative results across various strains of Salmonella, suggesting a lower risk of mutagenic effects .

- Carcinogenic Potential: Animal studies indicated that while EBA did not significantly induce tumors in certain models, it did show increased incidences of malignant sarcomas at injection sites under specific conditions .

Case Studies

Several case studies have explored the biological implications of EBA:

Case Study 1: Anticancer Screening

A study screened various EBA derivatives for their anticancer activities using MCF-7 cells. The most potent derivatives were found to significantly inhibit cell growth at nanomolar concentrations, demonstrating a promising avenue for developing new cancer therapeutics.

Case Study 2: Toxicological Assessment

In a long-term study involving mice, EBA was administered to assess its carcinogenic potential. Results indicated no significant increase in tumor incidence compared to control groups; however, localized effects at injection sites were noted, necessitating further investigation into its safety profile .

Data Tables

| Study Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 0.075 | Tubulin polymerization inhibition |

| Anticancer Activity | MDA-MB-231 | 0.620 | Apoptosis induction |

| Toxicological Assessment | Mouse Skin | N/A | No significant tumor induction |

Propriétés

IUPAC Name |

ethyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJJMRNHATNKG-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466815 | |

| Record name | Ethyl bromoacetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-71-2 | |

| Record name | Ethyl bromoacetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61203-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.